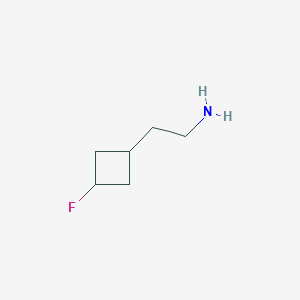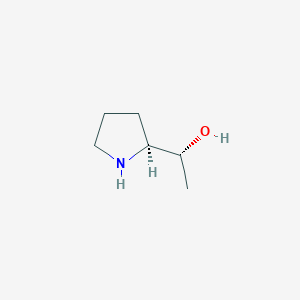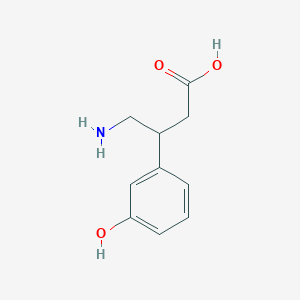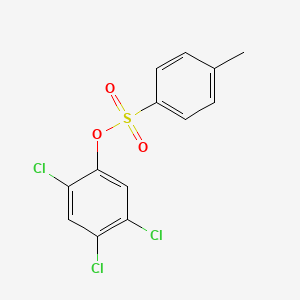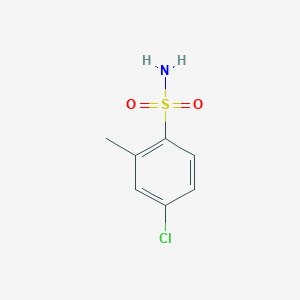
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry and research. It is characterized by its molecular formula C18H20N2O and a molecular weight of 280.4 g/mol . This compound is particularly noted for its role in inhibiting the reuptake of monoamines, such as dopamine and norepinephrine, which are crucial neurotransmitters in the regulation of mood and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of piperazine with benzophenone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride involves the inhibition of monoamine reuptake. By blocking the reuptake of neurotransmitters like dopamine and norepinephrine, it increases their availability in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of certain antidepressants and is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)ethan-1-ol: This compound shares a similar piperazine structure but differs in its functional groups and overall molecular structure.
Piperazine-2-one: Another related compound with a piperazine core, used in various chemical and pharmaceutical applications.
Uniqueness
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is unique due to its specific structure, which allows it to effectively inhibit monoamine reuptake. This property distinguishes it from other similar compounds and makes it valuable in both research and therapeutic contexts .
Properties
Molecular Formula |
C18H21ClN2O |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2,2-diphenyl-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C18H20N2O.ClH/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,19H,11-14H2;1H |
InChI Key |
KTCOGZLGNUHDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


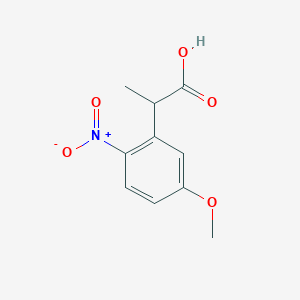
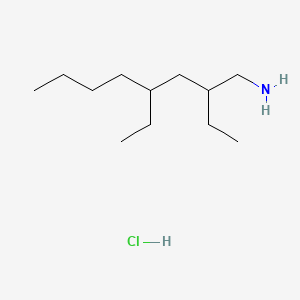
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)
